Cas no 4254-20-0 (1,2-Bis(4-chlorophenyl)-2-hydroxyethanone)

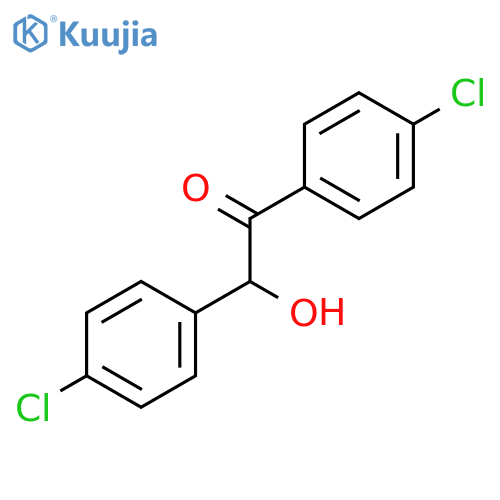

4254-20-0 structure

商品名:1,2-Bis(4-chlorophenyl)-2-hydroxyethanone

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone 化学的及び物理的性質

名前と識別子

-

- 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone

- Ethanone,1,2-bis(4-chlorophenyl)-2-hydroxy-

- 1,2-bis(4-chlorophenyl)-2-hydroxyethan-1-one

- 1,2-bis(4-chlorophenyl)-2-hydroxy-ethanone

- 1,2-bis(p-chlorophenyl)-2-hydroxyethanone

- 4,4'-dichlorobenzoin

- 4,4'-dichlorodeoxybenzoin

- Benzoin,4,4'-dichloro

- Benzoin,4'-dichloro

- Ethanone,2-bis(4-chlorophenyl)-2-hydroxy

- SB37158

- Benzoin, 4,4'-dichloro-

- Ethanone,2-bis(4-chlorophenyl)-2-hydroxy-

- SCHEMBL1546852

- CS-M0345

- NSC-58308

- 1,2-bis-(4-chloro-phenyl)-2-hydroxy-ethanone

- NSC364

- Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-

- NSC-364

- 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone #

- D77371

- AMY37373

- 4254-20-0

- CHEMBL1993668

- AKOS015951048

- DTXSID60277014

- NSC58308

- Benzoin,4'-dichloro-

- DB-328715

-

- インチ: InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H

- InChIKey: UCXPESOPEKJXJR-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)Cl)C(C(=O)C2=CC=C(C=C2)Cl)O

計算された属性

- せいみつぶんしりょう: 280.00600

- どういたいしつりょう: 280.005785

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1.379

- ふってん: 439.1°Cat760mmHg

- フラッシュポイント: 219.4°C

- 屈折率: 1.625

- PSA: 37.30000

- LogP: 3.90970

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R36/37/38

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM125210-1g |

1,2-bis(4-chlorophenyl)-2-hydroxyethan-1-one |

4254-20-0 | 95% | 1g |

$299 | 2022-06-11 | |

| Chemenu | CM125210-1g |

1,2-bis(4-chlorophenyl)-2-hydroxyethan-1-one |

4254-20-0 | 95% | 1g |

$299 | 2021-06-17 | |

| TRC | C614403-100mg |

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone |

4254-20-0 | 100mg |

$ 80.00 | 2022-06-06 | ||

| A2B Chem LLC | AF67881-1g |

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone |

4254-20-0 | 1g |

$239.00 | 2024-04-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048056-5g |

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone |

4254-20-0 | 98% | 5g |

¥11066.00 | 2024-05-14 | |

| TRC | C614403-50mg |

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone |

4254-20-0 | 50mg |

$ 65.00 | 2022-06-06 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B906650-100g |

1,2-bis(4-chlorophenyl)-2-hydroxyethanone |

4254-20-0 | 98% | 100g |

2,385.00 | 2021-05-17 | |

| ChemScence | CS-M0345-100mg |

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone |

4254-20-0 | 100mg |

$120.0 | 2022-04-27 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048056-250mg |

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone |

4254-20-0 | 98% | 250mg |

¥1556.00 | 2024-05-14 | |

| ChemScence | CS-M0345-1g |

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone |

4254-20-0 | 1g |

$612.0 | 2022-04-27 |

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone 関連文献

-

Guoli Shen,Haojie Liu,Jingchao Chen,Zhenxiu He,Yongyun Zhou,Lin Wang,Yang Luo,Zhimin Su,Baomin Fan Org. Biomol. Chem. 2021 19 3601

4254-20-0 (1,2-Bis(4-chlorophenyl)-2-hydroxyethanone) 関連製品

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬